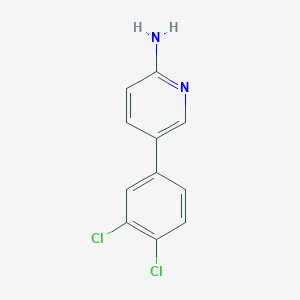

5-(3,4-Dichlorophenyl)pyridin-2-amine

Description

The Enduring Importance of Pyridine-Based Scaffolds in Drug Discovery

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. nih.govmdpi.com Its presence in a vast number of FDA-approved drugs underscores its versatility and significance as a "privileged scaffold." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment, which can facilitate crucial interactions with biological macromolecules like enzymes and receptors. nih.gov

Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.commdpi.com The structural similarity of pyridine to benzene, yet with distinct electronic properties, allows for fine-tuning of a molecule's physicochemical characteristics, such as solubility and bioavailability. nih.gov Furthermore, the pyridine nucleus is found in numerous natural products, including essential vitamins like niacin (vitamin B3), further highlighting its biocompatibility and importance in biological systems. nih.gov The amenability of the pyridine ring to various chemical modifications allows chemists to create large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. researchgate.net

Investigating the 5-(3,4-Dichlorophenyl)pyridin-2-amine Core: A Rationale for a Bioactive Scaffold

The specific arrangement of substituents in 5-(3,4-Dichlorophenyl)pyridin-2-amine provides a compelling case for its investigation as a bioactive scaffold. The molecule combines the proven utility of the 2-aminopyridine (B139424) core with the impactful dichlorophenyl group.

The 2-aminopyridine moiety is a well-established pharmacophore known to interact with a variety of biological targets. rsc.org For instance, derivatives of 2-aminopyridine have been developed as potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. researchgate.netnih.gov The amino group at the 2-position can act as a hydrogen bond donor, further enhancing the molecule's ability to bind to target proteins. nih.gov

The introduction of a 3,4-dichlorophenyl group at the 5-position of the pyridine ring is a strategic design choice. The chlorine atoms significantly alter the electronic properties of the phenyl ring and increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes. Dichlorophenyl moieties are found in numerous approved drugs and are known to contribute to potent biological activity. nih.gov For example, dichlorophenyl-containing compounds have been identified as inhibitors of various enzymes, including kinases and topoisomerases. nih.govnih.gov The specific 3,4-dichloro substitution pattern can influence the molecule's conformation and its interactions within the binding pocket of a target protein.

The combination of the 2-aminopyridine and 3,4-dichlorophenyl fragments within a single molecule creates a unique chemical entity with the potential for novel biological activities. Research into structurally related compounds, such as 2-phenol-4,6-dichlorophenyl-pyridines, has demonstrated that the presence of dichlorophenyl groups can lead to potent and selective inhibition of enzymes like topoisomerase IIα, which is a key target in cancer therapy. nih.gov

A Historical View on Dichlorophenyl-Substituted Compounds in Pharmaceuticals

The incorporation of chlorine atoms into drug candidates has a long and successful history in pharmaceutical development. The strategic use of chlorination can lead to compounds with improved potency, metabolic stability, and bioavailability. researchgate.net Historically, the discovery of the antibacterial properties of chlorinated compounds marked a significant step forward in the fight against infectious diseases.

In modern drug discovery, the dichlorophenyl group is a common feature in a wide array of therapeutic agents. For example, the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) contains a 2,6-dichlorophenylamino group. The development of kinase inhibitors for cancer treatment has also frequently utilized the dichlorophenyl motif. For instance, the Src kinase inhibitor described by Noronha et al. incorporates a 2,6-dichlorophenyl group, which was found to be crucial for its potent activity. nih.gov

The rationale for using dichlorinated phenyl rings often stems from their ability to occupy hydrophobic pockets within enzyme active sites, leading to enhanced binding affinity. The electronic-withdrawing nature of the chlorine atoms can also influence the reactivity and metabolic fate of the molecule. The historical success of dichlorophenyl-substituted compounds provides a strong precedent for the investigation of novel molecules like 5-(3,4-Dichlorophenyl)pyridin-2-amine as potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOCYRNAFOGGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588087 | |

| Record name | 5-(3,4-Dichlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926224-90-0 | |

| Record name | 5-(3,4-Dichlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3,4 Dichlorophenyl Pyridin 2 Amine and Its Analogs

Strategies for Constructing the Substituted Pyridine (B92270) Amine Scaffold

The creation of the 5-aryl-2-aminopyridine core is achievable through several strategic synthetic routes. These methods primarily focus on the efficient formation of the pyridine ring or the carbon-carbon bond linking the phenyl and pyridine moieties.

Base-Promoted Cascade Reactions in 2-Aminopyridine (B139424) Synthesis

A notable strategy for synthesizing multisubstituted 2-aminopyridines involves a base-promoted cascade reaction. dicp.ac.cnacs.orgacs.org This method utilizes N-propargylic β-enaminones and formamides to construct the pyridine ring. dicp.ac.cnacs.org The reaction proceeds through an in-situ generation of 1,4-oxazepine (B8637140) intermediates from the N-propargylic β-enaminones. dicp.ac.cnacs.org Nucleophilic attack by N-substituted formamides, facilitated by a base such as sodium hydroxide (B78521) (NaOH), leads to the formation of the pyridine ring with a subsequent spontaneous N-deformylation. dicp.ac.cnacs.orgacs.org This process is efficient, often conducted at room temperature, and avoids the use of toxic transition metals. dicp.ac.cnacs.org The formyl group acts as a traceless activating group for the amine, which is removed in-situ during the reaction. dicp.ac.cnacs.orgacs.org

This cascade approach offers a straightforward and highly efficient pathway to a variety of substituted 2-aminopyridines in good yields. dicp.ac.cnacs.org The reaction conditions are generally mild, proceeding at room temperature in the presence of NaOH as the sole additive and are not sensitive to the atmosphere. dicp.ac.cnacs.orgacs.org

Suzuki Coupling Methodologies for Aryl-Pyridyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds like 5-(3,4-Dichlorophenyl)pyridin-2-amine. nih.govlibretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoboronic acid. nih.govlibretexts.org

For the synthesis of dichlorophenyl-pyridine conjugates, a common approach involves the reaction of a suitably substituted chloropyridine with a dichlorophenylboronic acid. For instance, 2,3,5-trichloropyridine (B95902) can be coupled with arylboronic acids in an aqueous phase using palladium acetate (B1210297) as a catalyst without the need for a ligand. nih.gov This method is noted for its high yields, use of a simple palladium source, and environmentally favorable reaction conditions. nih.gov

The general mechanism of the Suzuki coupling consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane compound in the presence of a base, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for the efficient coupling of challenging substrates, such as those containing nitrogen heterocycles. organic-chemistry.org

Table 1: Examples of Suzuki Coupling Reactions for Aryl-Pyridyl Linkage

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | High | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/Dialkylbiphenylphosphine | - | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/Dialkylbiphenylphosphine | - | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |

One-Step Synthesis Approaches for Related Dichlorophenyl-Pyridine Conjugates

One-step synthesis methods offer an efficient alternative for constructing dichlorophenyl-pyridine structures. For example, 3-dichloromethylpyridine can be synthesized directly from pyridine by reacting it with a methanol-carbon tetrachloride system in the presence of an iron catalyst, such as iron(II) bromide. researchgate.net

Another one-step approach is the Bohlmann–Rahtz pyridine synthesis, which can be performed in a continuous flow microwave reactor. beilstein-journals.org This method involves the Michael addition of an enamine to a propynone, followed by cyclodehydration to form the pyridine ring. beilstein-journals.org The use of a Brønsted acid catalyst allows both steps to occur in a single process without the need to isolate intermediates. beilstein-journals.org

Derivatization and Functionalization Approaches for 5-(3,4-Dichlorophenyl)pyridin-2-amine Analogs

Once the 5-(3,4-Dichlorophenyl)pyridin-2-amine scaffold is obtained, it can be further modified to create a diverse range of analogs with potentially enhanced biological activities. This often involves the construction of additional heterocyclic rings fused to or substituted on the pyridine core.

Synthesis of Thiadiazole Derivatives Incorporating 3,4-Dichlorophenyl and Pyridine Moieties

The 1,3,4-thiadiazole (B1197879) ring is a common feature in many medicinally important compounds. nih.govmdpi.comresearchgate.net Thiadiazole derivatives can be synthesized from precursors containing both the dichlorophenyl and pyridine moieties. A general method involves the reaction of a thiosemicarbazide (B42300) derivative with a suitable cyclizing agent. For instance, a thiosemicarbazide can be reacted with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) (TEA) to yield 1,3,4-thiadiazoles. nih.gov The reaction proceeds through alkylation of the thiol group, intramolecular cyclization, and elimination of an aniline (B41778) molecule. nih.gov

Another approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride to form the thiadiazole ring. bu.edu.eg

Preparation of Triazolopyridine Derivatives Based on the 5-(3,4-Dichlorophenyl)pyridin-2-amine Scaffold

dicp.ac.cnacs.orgnih.govTriazolo[4,3-a]pyridines are another important class of heterocyclic compounds with a broad range of biological activities. mdpi.comnih.govnih.gov These can be synthesized from 2-aminopyridine derivatives.

A common synthetic route involves the reaction of a 2-hydrazinopyridine (B147025) intermediate with a suitable cyclizing agent. For example, 2-hydrazinopyridine can be reacted with an aldehyde to form a hydrazine (B178648) intermediate, which is then oxidatively cyclized to the triazolopyridine. mdpi.com Oxidants such as sodium hypochlorite (B82951) can be used for this ring closure, offering a greener alternative to heavy metal-based reagents. mdpi.com

Alternatively, triazolopyridine derivatives can be constructed by reacting 2-hydrazinopyridine with an acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under ultrasonic radiation. google.com Furthermore, a key intermediate, 2-amino-6-bromopyridine, can be converted to a thiourea (B124793) derivative, which then reacts with hydroxylamine (B1172632) to form a triazolopyridine scaffold. nih.gov This scaffold can then undergo Suzuki coupling with various phenylboronic acids to introduce the desired dichlorophenyl group. nih.gov

Table 2: Synthesis of Triazolopyridine Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Hydrazinopyridine, 4-Benzyloxy-3-methoxybenzaldehyde | Acetic acid, Sodium hypochlorite pentahydrate | 3-(4-(Benzyloxy)-3-methoxyphenyl)- dicp.ac.cnacs.orgnih.govtriazolo[4,3-a]pyridine | mdpi.com |

| 2-Hydrazino-3-chloro-5-trifluoromethylpyridine, 2-Methoxybenzoic acid | POCl₃, Ultrasonic radiation | 3-(2-Methoxyphenyl)- dicp.ac.cnacs.orgnih.govtriazolo[4,3-a]pyridine derivative | google.com |

| 2-Amino-6-bromopyridine | Ethoxycarbonyl isothiocyanate, Hydroxylamine, Phenylboronic acid | 5-Phenyl- dicp.ac.cnacs.orgnih.govtriazolo[1,5-a]pyridin-2-amine derivative | nih.gov |

Advanced Synthetic Techniques for Complex 5-(3,4-Dichlorophenyl)pyridin-2-amine Analogs

To explore the chemical space around 5-(3,4-Dichlorophenyl)pyridin-2-amine, more advanced synthetic strategies are employed to generate libraries of structurally diverse analogs efficiently.

Diversity-Oriented Synthesis (DOS) in Pyridine-Based Compound Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules from a common starting material. nih.govcam.ac.uk This approach aims to maximize skeletal and stereochemical diversity to explore novel areas of chemical space. nih.govcam.ac.uk In the context of pyridine-based compounds, DOS can be employed to generate a wide range of analogs of 5-(3,4-Dichlorophenyl)pyridin-2-amine.

A typical DOS strategy involves a "build/couple/pair" sequence. nih.gov In the "build" phase, functionalized building blocks, such as substituted pyridines, are prepared. nih.gov The "couple" phase involves reacting these building blocks with various coupling partners to introduce diversity. Finally, in the "pair" phase, intramolecular reactions are used to create complex and diverse scaffolds. nih.gov For example, a pyridine-based building block could be functionalized with different groups through palladium-catalyzed cross-coupling reactions, and then these functionalized intermediates can undergo various cyclization reactions to generate a library of diverse, polycyclic pyridine derivatives. nih.govnih.gov

The following table illustrates a conceptual DOS approach for generating pyridine-based compound diversity.

| Starting Material | Diversification Step 1 (Reagent) | Diversification Step 2 (Reaction Type) | Resulting Scaffold Type |

| Functionalized 2-aminopyridine | Various aryl halides (Suzuki Coupling) | Intramolecular Heck Reaction | Fused polycyclic pyridines |

| Dihalogenated pyridine | Grignard reagents (Kumada Coupling) | Ring-closing metathesis | Spirocyclic pyridine derivatives |

| Pyridine with reactive side chain | Aldehydes and amines (Pictet-Spengler) | Oxidation | Substituted tetrahydro-β-carbolines |

| Iodinated 2-pyridone | Alkyl halides and aryl bromides (Dual C-H functionalization) | N/A | Ortho-alkylated and -arylated 2-pyridones |

Utilization of Multicomponent Reactions (MCRs) for Structural Complexity Enhancement

Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the starting materials. mdpi.comnih.gov MCRs are highly efficient and atom-economical, making them ideal for generating libraries of complex molecules. mdpi.com Several MCRs are known for the synthesis of substituted pyridines.

A prominent example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Modern variations of this reaction allow for the synthesis of a wide range of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

More recently, catalyst-free, four-component reactions have been developed for the synthesis of 2-aminopyridines. mdpi.comresearchgate.net These reactions often proceed under solvent-free conditions and involve the condensation of a ketone, an aldehyde, malononitrile, and an ammonium (B1175870) salt. mdpi.comresearchgate.net By varying the four components, a large library of substituted 2-aminopyridines can be rapidly synthesized.

The following table presents examples of multicomponent reactions for the synthesis of 2-aminopyridine derivatives.

| Ketone | Aldehyde | Nitrile | Amine Source | Conditions | Yield (%) |

| Acetophenone | 4-Chlorobenzaldehyde | Malononitrile | Ammonium carbonate | Solvent-free, RT | 92 |

| 4-Methylacetophenone | 4-Fluorobenzaldehyde | Malononitrile | Ammonium carbonate | Solvent-free, RT | 90 |

| 4-Methoxyacetophenone | Benzaldehyde | Malononitrile | Ammonium carbonate | Solvent-free, RT | 94 |

| Enaminone | Various aldehydes | Malononitrile | Various primary amines | Solvent-free | 80-95 |

Data sourced from literature on multicomponent synthesis of 2-aminopyridines. mdpi.comnih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies for Synthesized Compounds

The characterization of 5-(3,4-Dichlorophenyl)pyridin-2-amine and its analogs relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the structure of these compounds. nih.govrsc.org

¹H NMR: The proton NMR spectrum of 5-(3,4-Dichlorophenyl)pyridin-2-amine would be expected to show distinct signals for the protons on the pyridine ring and the dichlorophenyl ring. The protons on the pyridine ring will appear as doublets and doublets of doublets in the aromatic region, with coupling constants characteristic of their positions relative to the nitrogen atom and each other. The protons on the dichlorophenyl ring will also show a characteristic splitting pattern. The amine protons will typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the substituents. The carbons bearing the chlorine atoms on the phenyl ring will have their chemical shifts influenced by the halogen's electronegativity.

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the core structure of 5-(3,4-Dichlorophenyl)pyridin-2-amine based on data from similar structures. rsc.orgrsc.org

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | Pyridine H-3, H-4, H-6 | 6.5 - 8.5 |

| ¹H | Dichlorophenyl H-2', H-5', H-6' | 7.0 - 7.8 |

| ¹H | NH₂ | 4.5 - 6.0 (broad) |

| ¹³C | Pyridine C-2 | 158 - 162 |

| ¹³C | Pyridine C-3, C-4, C-6 | 105 - 150 |

| ¹³C | Pyridine C-5 | 120 - 135 |

| ¹³C | Dichlorophenyl C-1' | 135 - 140 |

| ¹³C | Dichlorophenyl C-3', C-4' | 130 - 135 |

| ¹³C | Dichlorophenyl C-2', C-5', C-6' | 125 - 132 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For 5-(3,4-Dichlorophenyl)pyridin-2-amine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). libretexts.org This results in a distinctive M, M+2, and M+4 peak cluster with a specific intensity ratio, confirming the presence of two chlorine atoms. libretexts.orgresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Other Techniques: Infrared (IR) spectroscopy can be used to identify the presence of functional groups, such as the N-H stretches of the amine group and the C=C and C=N vibrations of the aromatic rings. Elemental analysis provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the proposed structure.

Pharmacological and Biological Activities of 5 3,4 Dichlorophenyl Pyridin 2 Amine Derivatives

Enzymatic Inhibition Studies of 5-(3,4-Dichlorophenyl)pyridin-2-amine Analogs

The 5-phenylpyridin-2-amine framework is a key structural element in the design of various enzyme inhibitors. Modifications to this scaffold have yielded potent molecules with inhibitory activity against several important enzyme families.

Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibition Profiles

The strategy of combining pharmacophores to create dual inhibitors has been applied to targets like Janus kinases (JAKs) and histone deacetylases (HDACs). nih.gov Inhibition of both targets is considered a promising approach in cancer therapy to overcome the limitations of single-target agents. nih.gov

Research into dual JAK/HDAC inhibitors has utilized triazolopyridine-based structures. nih.gov Structure-activity relationship (SAR) studies have indicated that a phenyl group at the 5-position of the triazolopyridine core is favorable for activity. nih.gov By merging pharmacophoric elements of known JAK inhibitors and HDAC inhibitors, novel compounds have been designed. nih.gov For instance, a series of triazolopyridine derivatives were synthesized and showed potent inhibitory activities against both JAKs and HDACs. nih.gov One of the most effective compounds from this research, 19 , emerged as a pan-HDAC and JAK1/2 dual inhibitor with significant cytotoxicity against cancer cell lines. nih.gov

Separately, pyridine-based structures have been optimized for HDAC inhibition. The substitution of a pyrrole (B145914) ring with a pyridine (B92270) ring in certain scaffolds led to potent HDAC inhibitors. uniroma1.it A study of pyridine-based hydroxamates identified that 9b (N-(5-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)pyridin-2-yl)-2-phenylbutanamide) was a highly potent inhibitor of mouse HDAC1. uniroma1.it Further exploration of 2-acylamino-5-(3-oxoprop-1-en-1-yl)pyridine hydroxamates and their corresponding 2'-aminoanilides has been conducted to refine their biochemical profiles. uniroma1.it

Table 1: Inhibitory Activity of Selected JAK/HDAC Inhibitors This table is representative of inhibitor classes related to the parent scaffold.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 | JAK1 | 0.149 | nih.gov |

| Compound 19 | JAK2 | 0.088 | nih.gov |

| Compound 19 | HDAC1 | 0.134 | nih.gov |

| Compound 9b | mHDAC1 | 0.075 | uniroma1.it |

| Compound 6a | HDAC2 | 0.090 | nih.gov |

Bloom Helicase (BLM) Inhibitory Activity

Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is crucial for maintaining genome integrity through its role in DNA repair. nih.govresearchgate.net Consequently, inhibitors of BLM are being investigated as potential enhancers for the efficacy of DNA-damaging anticancer agents. nih.govresearchgate.net

A high-throughput screening effort identified small molecule inhibitors of BLM helicase. researchgate.net Medicinal chemistry optimization of an initial hit compound led to the development of ML216 and related analogs, which demonstrated sub-micromolar inhibition of BLM. nih.gov The synthesis of certain analogs involved the reaction of a thiadiazole-2-amine derivative with 3,4-dichlorophenylisocyanate. nih.gov Structure-activity relationship studies revealed key structural requirements for activity. For example, replacing the pyridine group with a phenyl group (4a ) or a cyclohexane (B81311) group (4d ) resulted in a loss of activity. nih.gov Changing the pyridine nitrogen from the 4-position to the 2-position (4b ) also led to inactivity, whereas the 3-pyridine analog (4c ) retained comparable activity to the lead compound. nih.gov These findings underscore the importance of a basic nitrogen group in this region of the molecule for inhibitory function. nih.gov

Table 2: Bloom Helicase (BLM) Inhibitory Activity of Pyridine Analogs

| Compound | Modification | BLM IC50 (µM) | Reference |

|---|---|---|---|

| Lead Compound | 4-pyridyl | 3.5 | nih.gov |

| 4a | Phenyl | Inactive | nih.gov |

| 4b | 2-pyridyl | Inactive | nih.gov |

| 4c | 3-pyridyl | 3.5 | nih.gov |

| 4d | Cyclohexyl | Inactive | nih.gov |

| 4e | 4-aminophenyl | 49 | nih.gov |

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Dipeptidyl peptidase-4 (DPP4) inhibitors are a class of oral anti-diabetic agents. Research has focused on developing novel heterocyclic structures as potent and selective DPP4 inhibitors. nih.govresearchgate.net Analogs containing a dichlorophenyl moiety have shown significant promise.

Studies on imidazolopyrimidine-based DPP4 inhibitors revealed that replacing an aryl substitution on the imidazole (B134444) ring with more polar groups could enhance DPP4 binding activity. researchgate.net Further optimization led to the identification of (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s) as a potent and selective DPP4 inhibitor. researchgate.net The 2,4,5-trifluorophenyl group has also been identified as a key scaffold that occupies the S1 hydrophobic pocket of the DPP4 enzyme, enhancing potency. nih.gov The compound (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) is a potent DPP-IV inhibitor with an IC50 of 18 nM. acs.org

Table 3: Inhibitory Activity of Selected DPP4 Inhibitors

| Compound | Core Structure | DPP4 IC50 | Reference |

|---|---|---|---|

| Compound 1 | Triazolopiperazine | 18 nM | acs.org |

| Compound 53 | α-amino pyrrole-2-carbonitrile | 4 nM | nih.gov |

| Compound 17c | Tricyclic derivative | 1.7 nM | nih.gov |

| Compound 24s | Imidazolopyrimidine | Potent & Selective | researchgate.net |

Lipoxygenase (LOX) and Cholinesterase Enzyme Inhibition Assessments

The development of multi-target ligands is a key strategy for addressing complex diseases. rsc.org Derivatives of diclofenac (B195802), which contains a dichlorophenyl moiety, have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), monoamine oxidases (MAO-A and MAO-B), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). rsc.orgnih.gov

Using a triazole derivative of diclofenac as a lead compound, a series of analogs were created. rsc.org The intermediate thiosemicarbazide (B42300) derivative (11 ) showed good inhibition of AChE, BChE, and MAO enzymes, while the triazole-3-thiol derivative (12 ), which incorporates a 3,4-dichlorophenyl group, displayed improved COX-2 inhibition. nih.gov Further modifications led to the pyrazoline derivative 39 , which emerged as a highly potent multi-target inhibitor. rsc.orgnih.gov Additionally, separate studies on pyridine derivatives with carbamic functions identified potent cholinesterase inhibitors, such as carbamate (B1207046) 8 , which was the most potent human AChE inhibitor in its series. nih.gov

Table 4: Multi-Target Inhibitory Profile of Compound 39

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| AChE | 0.03 | rsc.orgnih.gov |

| BChE | 0.91 | rsc.orgnih.gov |

| MAO-A | 0.61 | rsc.org |

| MAO-B | 0.01 | rsc.org |

| COX-2 | 0.60 | rsc.org |

| 5-LOX | 0.98 | rsc.org |

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that are central to cancer cell growth and proliferation. nih.gov The delta isoform, PI3Kδ, is primarily expressed in hematopoietic cells and is a key target in certain blood cancers. nih.gov

The development of PI3K inhibitors has explored various heterocyclic scaffolds, including those based on pyridine. nih.gov Inspired by the pan-PI3K inhibitor ZSTK474 , which features a triazine core, further development aimed to improve properties like brain penetration and introduce dual PI3K/mTOR activity. nih.govresearchgate.net This effort led to PQR309 (5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine) , an orally available, brain-penetrant PI3K/mTOR inhibitor. nih.govresearchgate.net Although this specific compound has a trifluoromethyl group, its pyridin-2-amine core is structurally related to the compound of interest. The binding mode of ZSTK474 involves the formation of a key hydrogen bond between one of its morpholino groups and Val828 in the hinge region of the PI3Kδ ATP binding pocket. nih.gov Virtual screening and subsequent structural modifications of other compounds have also led to the discovery of novel PI3Kδ inhibitors, highlighting the importance of interactions with key residues like Val828 and Lys779. nih.gov

Receptor Modulatory Activities of 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

In addition to enzyme inhibition, derivatives containing the dichlorophenyl-pyridine scaffold have been shown to modulate the function of various G-protein coupled receptors (GPCRs) and other receptor types.

One notable example is the discovery of MK-5596 (N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide) as a novel inverse agonist for the cannabinoid-1 receptor (CB1R). nih.gov Structure-activity relationship studies on a lead compound led to the identification of this pyrazole (B372694) derivative, which contains a 2,4-dichlorophenyl group attached to a dihydropyrano-pyridine core. nih.gov

The pyridine scaffold has also been investigated for its interaction with adenosine (B11128) receptors (ARs). nih.gov A study of amino-3,5-dicyanopyridine derivatives found that they exhibited affinity for ARs, with the open-ring structures showing superior activity compared to their cyclized thieno[2,3-b]pyridine (B153569) counterparts. nih.gov This suggests that the flexibility of the pyridine core may be important for receptor binding. nih.gov

Furthermore, analogs with a dichlorophenyl group have been developed as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor. acs.orgLY3154207 , which contains a 2,6-dichlorophenyl group, was identified as a potent and selective human D1 PAM. acs.org Allosteric modulation represents an alternative approach to regulating receptor function by binding to a site distinct from where the endogenous ligand binds. acs.org

Serotonin (B10506) (5-HT1A, 5-HT2A) Receptor Agonism and Antagonism

Derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine have been investigated for their activity at serotonin receptors, which are crucial targets for therapeutic agents treating neuropsychiatric disorders.

One such derivative, with a complex chemical name of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidinemethanol, has been identified as a 5-HT2A antagonist. researchgate.net Another compound, characterized as a potent D3 receptor antagonist with high 5-HT1A receptor affinity, has demonstrated antipsychotic properties in animal models. nih.gov This compound, KKHA-761, acts as a D2-like receptor antagonist with high affinity for the human D3 receptor (Ki = 3.85 nM) and the human 5-HT1A receptor (Ki = 6.4 nM). nih.gov

The modulation of serotonin receptors by these compounds is significant, as blockade of the 5-HT2A receptor is a key feature of many antipsychotic drugs. nih.gov Furthermore, the interaction with 5-HT1A receptors is also a well-established target for anxiolytic and antidepressant medications. The dual activity of some derivatives on both dopamine and serotonin receptors highlights their potential as atypical antipsychotics. nih.gov

Table 1: Serotonin Receptor Activity of 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

| Compound/Derivative | Receptor Target | Activity | Affinity (Ki) | Reference |

| α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidinemethanol | 5-HT2A | Antagonist | Not specified | researchgate.net |

| KKHA-761 | 5-HT1A | High Affinity | 6.4 nM | nih.gov |

Dopamine (D2) Receptor Antagonism

The antagonism of the dopamine D2 receptor is a cornerstone of antipsychotic drug action. nih.gov Derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine have shown notable activity at this receptor. For instance, a series of compounds with a 2,3-dichlorophenyl moiety linked to a piperazine (B1678402) nitrogen have been developed as potent and selective D3 receptor antagonists, a receptor belonging to the D2-like family. nih.gov One representative compound from this series, NGB2409, displayed a selective D3 antagonism profile with a Ki of 0.90 nM and over 150-fold selectivity over other dopamine receptor subtypes. nih.gov

Another derivative, KKHA-761, functions as a D2-like receptor antagonist, exhibiting a 70-fold selectivity for the D3 receptor (Ki = 3.85 nM) over the D2 receptor (Ki = 270 nM). nih.gov This selectivity is a desirable trait in the development of antipsychotics, as it may reduce the motor side effects associated with non-selective D2 receptor blockade.

Table 2: Dopamine Receptor Antagonism by 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

| Compound/Derivative | Receptor Target | Activity | Affinity (Ki) | Selectivity | Reference |

| NGB2409 | D3 | Antagonist | 0.90 nM | >150-fold over other DA subtypes | nih.gov |

| KKHA-761 | D3 | Antagonist | 3.85 nM | 70-fold over D2 | nih.gov |

| KKHA-761 | D2 | Antagonist | 270 nM | nih.gov |

Neurokinin 2 (NK2) Receptor Antagonism

A novel class of neurokinin-2 (NK2) receptor antagonists has been developed from 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. nih.gov These compounds are designed to be more stable than their predecessors. nih.gov By modifying the azetidine (B1206935) 3-substituent, researchers identified a sulfamide (B24259) analogue, compound 33, which demonstrated excellent metabolic stability and high potency in functional assays. nih.gov This compound showed an IC50 of 4 nM for the NK2 receptor and exhibited high selectivity over the human NK1 (IC50 = 7.9 μM) and NK3 (IC50 = 1.8 μM) receptors. nih.gov

The development of potent and selective NK2 receptor antagonists is of interest for conditions where this receptor is implicated, such as certain inflammatory and motility disorders. nih.govguidetopharmacology.org

Table 3: Neurokinin 2 (NK2) Receptor Antagonism

| Compound/Derivative | Receptor Target | Potency (IC50/pA2) | Selectivity | Reference |

| Compound 33 (sulfamide analogue) | NK2 | IC50 = 4 nM; pA2 = 8.9 | High selectivity over h-NK1 (IC50 = 7.9 μM) and h-NK3 (IC50 = 1.8 μM) | nih.gov |

Modulation of GABAergic Inhibition, Sodium Channels, and Calcium Channels

Currently, there is no publicly available research specifically detailing the modulation of GABAergic inhibition, sodium channels, and calcium channels by 5-(3,4-Dichlorophenyl)pyridin-2-amine and its direct derivatives within the scope of the provided outline.

Cell-Based Biological Evaluations

Antiproliferative and Cytotoxicity Assessments in Various Cancer Cell Lines

Derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine have been evaluated for their potential as anticancer agents. A series of 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives were synthesized and tested for their in vitro cytotoxicity against the human colorectal carcinoma (HCT116) cell line. nih.gov One compound in this series, s3, which is 6,6'-(1,4-phenylene)bis(4-(4-chlorophenyl)pyrimidin-2-amine), showed significant anticancer activity with an IC50 value of 1.16 µmol/mL, comparable to the reference drug 5-fluorouracil (B62378) (IC50 = 0.83 µmol/mL). nih.gov

Another study on novel 1'H-spiro-pyridine derivatives found that several compounds exhibited potent antiproliferative activity against HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. nih.gov Specifically, spiro-pyridine derivatives 5, 7, and 8 showed IC50 values ranging from 7.83 to 13.61 μM against the Caco-2 cell line. nih.gov Compound 7 demonstrated the highest potency against Caco-2 cells with an IC50 of 7.83 ± 0.50 μM. nih.gov

Furthermore, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their cytotoxic effects. researchgate.net Among these, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide (compound 6d) was highly cytotoxic to HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC50 values of 2.8 μM and 1.8 μM, respectively. researchgate.net

Table 4: Antiproliferative and Cytotoxic Activity of 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| s3 (6,6'-(1,4-phenylene)bis(4-(4-chlorophenyl)pyrimidin-2-amine)) | HCT116 | Anticancer | 1.16 µmol/mL | nih.gov |

| Spiro-pyridine derivative 5 | Caco-2 | Antiproliferative | 9.78 ± 0.7 μM | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | Antiproliferative | 7.83 ± 0.50 μM | nih.gov |

| Spiro-pyridine derivative 8 | Caco-2 | Antiproliferative | 13.61 ± 1.20 μM | nih.gov |

| Compound 6d (2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide) | HeLa | Cytotoxic | 2.8 μM | researchgate.net |

| Compound 6d | PANC-1 | Cytotoxic | 1.8 μM | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

In addition to their cytotoxic effects, derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov The potent 1'H-spiro-pyridine derivative, compound 7, was found to promote apoptosis, increasing the apoptotic rate from 1.92% in untreated Caco-2 cells to 42.35%. nih.gov This compound also caused an accumulation of cells in the S phase of the cell cycle, with the ratio increasing from 31.18% to 42.07%. nih.gov The pro-apoptotic effect of compound 7 was further evidenced by its ability to increase the expression of the pro-apoptotic gene Bax (7.508-fold) and suppress the anti-apoptotic gene Bcl-2 (0.194-fold) in Caco-2 cells. nih.gov

Similarly, a study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series showed that the most promising compound altered the cell cycle profile in the NCI-H460 (non-small cell lung cancer) cell line. mdpi.com It caused a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels. mdpi.com These findings suggest that the anticancer activity of these derivatives is, at least in part, mediated through the induction of programmed cell death and disruption of the normal cell cycle progression.

Table 5: Apoptosis and Cell Cycle Modulation by 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

| Compound/Derivative | Cell Line | Effect | Observations | Reference |

| Spiro-pyridine derivative 7 | Caco-2 | Apoptosis Induction | Increased apoptosis from 1.92% to 42.35% | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | Cell Cycle Modulation | Increased S phase accumulation from 31.18% to 42.07% | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | Gene Expression Modulation | 7.508-fold increase in Bax, 0.194-fold suppression of Bcl-2 | nih.gov |

| Aminodi(hetero)arylamine derivative | NCI-H460 | Cell Cycle Modulation | Decrease in G0/G1 phase | mdpi.com |

| Aminodi(hetero)arylamine derivative | NCI-H460 | Apoptosis Induction | Increased apoptosis levels | mdpi.com |

Selective Anti-Tumor Efficacy in Xenograft Mouse Models

Derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine have been investigated for their anti-tumor properties in various xenograft mouse models, which involve the transplantation of human tumor cells into immunodeficient mice. These studies provide crucial in vivo data on the efficacy and selectivity of these compounds against different cancer types.

A novel pyridine derivative, identified as LHT-17-19, demonstrated significant antitumor and antimetastatic effects in both syngeneic and patient-derived lung cancer xenograft models in mice. rrpharmacology.ru This suggests its potential applicability against non-small cell lung cancer. Similarly, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were optimized, leading to a compound that, when administered orally, caused marked inhibition of tumor growth in an MV4-11 acute myeloid leukemia mouse xenograft model without notable toxicity. nih.gov

Further research into related heterocyclic structures has reinforced these findings. Pyrazolo[3,4-d]pyrimidine derivatives, specifically compounds 47 and 48, were identified as potent inhibitors of TRAP1 and Hsp90. In mouse xenograft studies using PC3 prostate cancer cells, these compounds significantly reduced tumor growth. nih.gov The evaluation of 4-aminopyrazolo[3,4-d]pyrimidine derivatives against a panel of 60 human tumor cell lines revealed several active compounds, with derivatives 12c, 12d, 12f, and 12j showing notable inhibitory activity against renal cancer cell lines. nih.gov Specifically, compound 12c was found to be the most potent against the UO-31 renal cancer cell line, with activity surpassing that of established drugs sunitinib (B231) and sorafenib. nih.gov

These studies collectively underscore the potential of pyridine-2-amine derivatives as a scaffold for developing selective anti-tumor agents. The efficacy demonstrated in various xenograft models, from lung and leukemia to prostate and renal cancers, highlights the broad-spectrum potential of this chemical class.

Table 1: Anti-Tumor Activity of Pyridine-2-amine Derivatives in Xenograft Models

| Derivative Class | Cancer Model | Key Findings | Citation |

| Pyridine derivative (LHT-17-19) | Lung Cancer (syngeneic and patient-derived) | Showed significant antitumor and antimetastatic properties. | rrpharmacology.ru |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Acute Myeloid Leukemia (MV4-11) | Marked inhibition of tumor growth with oral administration. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives (47 & 48) | Prostate Cancer (PC3) | Significantly reduced tumor growth. | nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivative (12c) | Renal Cancer (UO-31) | Exhibited the most potent inhibitory activity. | nih.gov |

Broad-Spectrum Biological Screening for Novel Activities of 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

Beyond anti-cancer applications, derivatives of 5-(3,4-dichlorophenyl)pyridin-2-amine have been subjected to broad-spectrum screening to identify novel biological activities, including agricultural and antimicrobial applications.

Anti-TMV, Insecticidal, and Fungicidal Activity

Screening of pyridine and pyrimidine (B1678525) derivatives has revealed significant potential in crop protection. Certain pyrimidin-4-amine derivatives demonstrated 100% insecticidal activity against the armyworm Mythimna separata. researchgate.net In the realm of antiviral agents, derivatives of 1-tert-butyl-5-amino-4-pyrazole showed excellent protective activity against the Tobacco Mosaic Virus (TMV), with some compounds having EC₅₀ values (159.7-193.1 mg/L) superior to the commercial agent ningnanmycin (B12329754) (271.3 mg/L). nih.gov These compounds also displayed insecticidal effects against aphids, which are common vectors for plant viruses. nih.gov

In terms of fungicidal properties, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were evaluated. nih.gov These compounds showed excellent activity against Sclerotinia sclerotiorum (89–97% inhibition) and good activity against Thanatephorus cucumeris (50–89% inhibition). nih.gov One compound in this series exhibited fungicidal activity against S. sclerotiorum and T. cucumeris that was superior to the commercial fungicide pyrimethanil. nih.gov

Table 2: Agricultural Biological Activities of Pyridine-2-amine Derivatives

| Derivative Class | Activity Type | Target Organism | Key Result | Citation |

| Pyrimidin-4-amine derivatives | Insecticidal | Mythimna separata | 100% activity for select compounds. | researchgate.net |

| 1-tert-Butyl-5-amino-4-pyrazole derivatives | Anti-TMV | Tobacco Mosaic Virus | EC₅₀ values (e.g., 159.7 mg/L for compound 5k) better than ningnanmycin. | nih.gov |

| 4-Chloro-6-phenoxy-2-phenylpyrimidine | Fungicidal | Sclerotinia sclerotiorum | 89–97% inhibition at 50 mg/L. | nih.gov |

| 4-Chloro-6-phenoxy-2-phenylpyrimidine | Fungicidal | Thanatephorus cucumeris | 50–89% inhibition at 50 mg/L. | nih.gov |

Photosynthesis-Inhibiting and Antimycobacterial Properties

Analogues based on a pyrazine (B50134) ring system, structurally related to pyridines, have been synthesized and tested for antimycobacterial and photosynthesis-inhibiting activities. researchgate.netnih.govnih.gov In a study of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed 61% inhibition against Mycobacterium tuberculosis strain H37Rv at a concentration of 6.25 μg/mL. nih.gov The highest antifungal effect in this series was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which had a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L against Trichophyton mentagrophytes. researchgate.netnih.gov

The same study also investigated the ability of these compounds to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The most effective inhibitor was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, with an IC₅₀ value of 43.0 μmol/L. researchgate.netnih.govnih.gov This indicates that the core structure is amenable to modification for developing agents that interfere with fundamental biological processes like photosynthesis.

Table 3: Antimycobacterial and Photosynthesis-Inhibiting Activity of Related Pyrazine Derivatives

| Compound | Biological Activity | Target/Assay | Result | Citation |

| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Antimycobacterial | M. tuberculosis H37Rv | 61% inhibition at 6.25 μg/mL. | nih.gov |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Antifungal | T. mentagrophytes | MIC = 62.5 μmol/L. | researchgate.netnih.gov |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthesis Inhibition | Spinach Chloroplasts (PET) | IC₅₀ = 43.0 μmol/L. | researchgate.netnih.govnih.gov |

Evaluation for Potential Herbicide Safening Effects

Herbicide safeners are compounds used in agriculture to protect crop plants from herbicide injury without reducing the herbicide's effectiveness against weeds. mdpi.com Derivatives of the core pyridine/pyrimidine structure have been evaluated for this property. In a study on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, several compounds were identified as having excellent safening activity against the herbicide pretilachlor (B132322) in rice seedlings. nih.gov Specifically, compounds designated as 3, 5, and 25 showed safening effects on the fresh weight, plant height, and root length of the seedlings that were significantly better than the commercial safener fenclorim. nih.gov This research highlights the potential for developing novel and more effective herbicide safeners from this class of compounds, which could improve crop safety and yield in agricultural settings.

Table 4: Herbicide Safening Effects of Pyrimidine Derivatives

| Compound ID | Safening Effect Assessed | Result vs. Control (Fenclorim) | Citation |

| 3 | Fresh Weight Protection | Significantly improved activity. | nih.gov |

| 5 | Plant Height Protection | Significantly improved activity. | nih.gov |

| 25 | Root Length Protection | Significantly improved activity. | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 5 3,4 Dichlorophenyl Pyridin 2 Amine Analogs

Elucidation of Key Pharmacophoric Elements within the 5-(3,4-Dichlorophenyl)pyridin-2-amine Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 5-(3,4-Dichlorophenyl)pyridin-2-amine scaffold, the key pharmacophoric elements generally consist of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, which are critical for molecular recognition. researchgate.net

The primary components of the pharmacophore are:

The Pyridine (B92270) Nitrogen: This atom typically acts as a crucial hydrogen bond acceptor, interacting with key residues in the target's binding site, such as the amide protons of the kinase hinge region in many protein kinase inhibitors. acs.org

The 2-Amino Group: The amino group on the pyridine ring serves as a potent hydrogen bond donor. Its presence and position are often critical for anchoring the ligand within the binding pocket. acs.org

The Dichlorophenyl Ring: This moiety provides a significant hydrophobic interaction and defines the shape and conformational preference of the molecule. The chlorine atoms can modulate electronic properties and occupy specific hydrophobic pockets within the target protein. nih.gov

The Biphenyl-like Core: The connection between the pyridine and dichlorophenyl rings creates a rigid scaffold that orients the key interacting groups in a specific three-dimensional arrangement.

These elements collectively define the molecule's ability to bind effectively to its biological target.

Impact of Pyridine Ring Substitution and Nitrogen Position on Biological Activity

Modifications to the pyridine ring, including the introduction of various substituents and altering the position of the ring nitrogen, have profound effects on the biological activity of 5-(3,4-Dichlorophenyl)pyridin-2-amine analogs.

The pyridine nitrogen is often essential for activity, acting as a hydrogen bond acceptor. acs.org Its basicity, which can be tuned by other substituents on the ring, influences the strength of this interaction. Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is generally prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov

Replacing the pyridine core with other heterocycles, such as pyrazine (B50134), has been explored as a strategy to modulate activity and properties. In studies on antimalarial 3,5-diaryl-2-aminopyridines, replacing the pyridine core with a pyrazine ring led to a novel series of analogs with potent oral antimalarial activity. nih.govresearchgate.net However, other changes to the pyridine core or substitutions on the 2-amino group often resulted in a loss of activity, highlighting the sensitivity of the scaffold to structural modifications. nih.govresearchgate.net The introduction of bulky groups or halogen atoms can sometimes lead to lower activity, whereas groups like -OH or -NH2 may enhance it depending on the target. nih.gov

Table 1: Effect of Pyridine Core and Amino Group Modifications on Antimalarial Activity Data synthesized from studies on related diarylaminopyridine/pyrazine analogs. nih.govresearchgate.net

| Compound Series | Modification | Observed Activity | Reference |

|---|---|---|---|

| 3,5-Diaryl-2-aminopyridines | Parent Scaffold | Potent Antimalarial Activity | nih.govresearchgate.net |

| 3,5-Diaryl-2-aminopyrazines | Pyridine Core → Pyrazine Core | Potent Antimalarial Activity Retained/Improved | nih.govresearchgate.net |

| 2-Substituted-aminopyridines | Replacement/Substitution of 2-amino group | General Loss of Activity | nih.govresearchgate.net |

Role of Dichlorophenyl Moiety Substitutions and Conformational Preferences in Activity

The 3,4-dichlorophenyl moiety is a critical component, primarily engaging in hydrophobic interactions with the target protein. The specific 3,4-dichloro substitution pattern is often optimal for fitting into a defined hydrophobic pocket. nih.gov

Studies on related dichlorophenylpyridine-based molecules have shown that the dichlorophenyl group can induce significant conformational changes in the target's active site upon binding. nih.gov This "induced-fit" mechanism can create a new binding pocket, leading to high-affinity interactions. nih.gov The conformational preference of the entire molecule, dictated by the rotational barrier between the phenyl and pyridine rings, is crucial for aligning the key pharmacophoric elements correctly for binding.

Modifying the substitution on the phenyl ring can drastically alter activity. For instance, in pyrido[2,3-d]pyrimidin-7-one based inhibitors, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to improved potency and selectivity. researchgate.net The presence of electron-withdrawing groups like chlorine can influence the electronic character and stability of the molecule. mdpi.com

Optimization Strategies for Potency and Selectivity of 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

Lead optimization aims to refine the structure of a lead compound to improve its potency, selectivity, and drug-like properties. For derivatives of 5-(3,4-Dichlorophenyl)pyridin-2-amine, several strategies are employed.

A common optimization strategy involves appending additional aromatic or heterocyclic rings to the core scaffold. This can lead to enhanced target affinity by forming new interactions within the binding site, such as pi-stacking or additional hydrogen bonds. nih.gov Aromatic rings are frequently used in drug design due to their well-established synthetic accessibility and ability to occupy hydrophobic pockets. nih.gov

Fine-tuning the polarity of a molecule is critical for optimizing both target binding and pharmacokinetic properties like cell permeability. The introduction of polar groups, such as hydroxyls or amines, can form new hydrogen bonds with the target, increasing binding affinity. nih.gov However, excessive polarity can hinder the molecule's ability to cross cell membranes.

Conversely, increasing lipophilicity can improve membrane permeability but may also lead to non-specific binding and lower solubility. The strategic placement of polar functional groups, such as in morpholine (B109124) or piperazine (B1678402) rings, is a widely used approach to balance solubility, permeability, and target affinity. nih.govnih.gov For example, the development of PQR530, a PI3K/mTOR inhibitor, involved incorporating morpholino groups onto a triazine ring attached to a pyridin-2-amine scaffold to achieve good oral bioavailability and brain penetration. nih.gov

Table 2: Optimization via Polarity and Ring Introduction Illustrative examples from related pyridine-based inhibitor development.

| Scaffold/Compound | Optimization Strategy | Resulting Improvement | Reference |

|---|---|---|---|

| 4-(Pyridin-2-yl)thiazol-2-amine | Structure-based optimization to pyrido[3,4-d]pyrimidin-4(3H)-ones | Potent and cell-permeable KDM4/KDM5 inhibitors | acs.org |

| (S)-4-(difluoromethyl)-5-(...)pyridin-2-amine (PQR530) | Addition of morpholino groups | Improved oral bioavailability and brain penetration | nih.gov |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione | Introduction of substituted piperazine rings | Significant anti-inflammatory activity | nih.gov |

While adding complexity can enhance potency, structural simplification is a powerful counter-strategy in lead optimization. nih.govnih.gov This approach aims to remove non-essential structural elements from a complex lead compound to improve its synthetic accessibility, reduce molecular weight, and enhance its pharmacokinetic profile, thereby avoiding "molecular obesity." nih.govnih.gov

The core principle is to identify and retain the key pharmacophore while trimming away unnecessary parts of the molecule. researchgate.net This can involve removing chiral centers, reducing the number of rings, or truncating large side chains. nih.gov For example, in the development of nootropic agents, the simplification of a 5-membered lactam ring to an N-acylpiperazine group maintained high potency while simplifying the structure. nih.gov This strategy can lead to more drug-like candidates with improved properties and a higher probability of successful development. nih.govmdpi.com

Comparative Structure-Activity Relationship Studies with Related Compounds and Known Ligands

The structure-activity relationship (SAR) of 5-(3,4-dichlorophenyl)pyridin-2-amine is further illuminated when compared with analogous chemical series and known ligands targeting similar biological endpoints. Such comparative analysis helps to identify indispensable structural motifs and understand the broader applicability of specific substitutions across different molecular scaffolds.

Research into various classes of heterocyclic compounds reveals recurring themes regarding the influence of the dichlorophenyl group and the 2-aminopyridine (B139424) core. For instance, in the development of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the 2-amino group or alterations to the pyridine core, other than a specific replacement with pyrazine, led to a significant loss of activity. nih.gov This underscores the sensitive nature of the 2-aminopyridine scaffold, suggesting that the primary amino group is crucial for interaction with the biological target, a principle that likely extends to 5-(3,4-dichlorophenyl)pyridin-2-amine. nih.gov

Similarly, studies on pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors showed that substitutions at the 3- and 4-positions of a phenylamino moiety were critical for improving potency and selectivity. researchgate.net This aligns with the specific 3,4-dichloro substitution pattern of the titular compound, suggesting that this arrangement on the phenyl ring is often optimal for achieving high affinity in kinase inhibition and other contexts.

When the 3,4-dichlorophenylamino moiety is appended to other heterocyclic systems, its favorable properties can be retained. In a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives developed as allosteric enhancers for the A3 adenosine (B11128) receptor, a 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analog was identified as a potent modulator. nih.gov This demonstrates the utility of the 3,4-dichlorophenylamino group as a privileged structural element that can be grafted onto different scaffolds to confer desired biological activities.

Conversely, attempts to modify the core heterocycle while keeping the substituted phenyl group have yielded mixed results, highlighting the importance of the central scaffold's geometry and electronic properties. In the development of Bloom Helicase inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) hit, the 1,3,4-thiadiazole (B1197879) core was found to be highly intolerant to structural changes. nih.gov This contrasts with the successful replacement of a pyridine core with a pyrazine in the antimalarial series, indicating that the acceptability of core modifications is highly target-dependent. nih.govnih.gov

A broader analysis of pyridine derivatives for antiproliferative activity reveals distinct trends for substitutions on the phenyl ring. mdpi.com While electron-withdrawing groups like halogens are often favored, the specific positioning is key. The data in the table below, derived from a study on pyridine derivatives, illustrates how different substituents and their positions on the phenyl ring can drastically alter biological activity. mdpi.com

Table 1: Comparative Antiproliferative Activity of Phenyl-Substituted Pyridine Derivatives

This interactive table showcases the impact of various substituents on the phenyl ring of pyridine derivatives on their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.

| Derivative | Substitution on Phenyl Ring | IC₅₀ (nM) |

| 59 | p-Cl | 4.9 |

| 60 | p-F | 9.0 |

| 61 | o-CH₃ | 91.9 |

| 62 | m-CH₃ | 82.4 |

| 63 | p-OH | 27.7 |

| 64 | m-OH | 41.4 |

| 65 | p-NH₂ | 27.1 |

| 66 | p-OCH₃ | 50.7 |

Data sourced from a study on the antiproliferative activity of pyridine derivatives. mdpi.com

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, offers another lens for comparative analysis. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Replacing the dichlorophenyl ring with non-aromatic groups like cyclohexane (B81311) has been shown to be detrimental in some series, leading to inactivity and suggesting a requirement for an aromatic or specific nitrogen-containing ring in that region of the molecule. nih.gov More advanced non-classical bioisosteres, such as bicyclo[1.1.1]pentane (BCP), have been used as phenyl mimics to improve metabolic properties and solubility while maintaining potency. nih.govacs.org The hypothetical replacement of the 3,4-dichlorophenyl group in the title compound with a BCP moiety represents a potential design strategy to enhance pharmacokinetic profiles.

Molecular Interactions and Mechanistic Insights of 5 3,4 Dichlorophenyl Pyridin 2 Amine

Target Identification and Validation for 5-(3,4-Dichlorophenyl)pyridin-2-amine Analogs

The primary biological target identified for analogs of 5-(3,4-dichlorophenyl)pyridin-2-amine, specifically (3,5-dichlorophenyl)pyridine derivatives, is the proprotein convertase furin. researchgate.netscienceopen.comnih.govresearchgate.net Furin is a Ca²⁺-dependent serine endoprotease belonging to the proprotein convertase (PC) family, which is involved in the maturation of a wide array of secreted proteins by cleaving at specific multibasic amino acid sequences. researchgate.netscienceopen.com The validation of furin as a key target stems from the high cellular potency and significant antiviral activity exhibited by these pyridine-based inhibitors, including against viruses like SARS-CoV-2. researchgate.netscienceopen.comnih.govacs.org

Beyond furin, research into structurally related aminopyrimidine and thiazolopyridine scaffolds has identified other potential kinase targets. For instance, a series of pyrimidin-2-amine derivatives were found to be potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in various cancers, identifying it as a promising anticancer target. nih.gov Similarly, certain thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov These findings highlight that the broader dichlorophenyl-aminopyridine scaffold can be adapted to target different, specific proteins.

Binding Mode Analysis with Identified Biological Targets

The interaction between (3,5-dichlorophenyl)pyridine-based furin inhibitors and their target has been characterized using advanced biophysical techniques rather than traditional receptor binding assays. researchgate.netnih.gov Methods such as surface plasmon resonance (SPR) and differential scanning fluorimetry have been employed to analyze the binding kinetics and conformational effects. scienceopen.comnih.govacs.org

SPR binding studies with furin revealed that these inhibitors exhibit slow off-rate binding kinetics. researchgate.netscienceopen.comnih.govacs.org This indicates the formation of a stable inhibitor-enzyme complex. Furthermore, differential scanning fluorimetry experiments demonstrated that the binding of these compounds leads to strong structural stabilization of the furin enzyme. scienceopen.comnih.govacs.org These biophysical characterizations are crucial for understanding the durable inhibitory action of these molecules at a molecular level.

Table 1: Biophysical Methods Used to Characterize Inhibitor-Target Binding

| Biophysical Method | Observation | Implication | Source |

| Surface Plasmon Resonance (SPR) | Slow off-rate kinetics | Formation of a stable, long-lasting enzyme-inhibitor complex. | researchgate.netscienceopen.comnih.govresearchgate.net |

| Differential Scanning Fluorimetry | Strong structural stabilization of furin | The inhibitor binding induces a more stable protein conformation. | scienceopen.comnih.govacs.org |

| X-ray Crystallography | Solved protease-inhibitor complex structures | Provided detailed, atomic-level view of the binding mode and interactions. | researchgate.netscienceopen.comacs.org |

The inhibition of furin by (3,5-dichlorophenyl)pyridine-based analogs occurs through a sophisticated induced-fit mechanism. researchgate.netscienceopen.comresearchgate.net This binding mode is distinct from that of many traditional enzyme inhibitors. X-ray crystallography studies have shown that the binding of these inhibitors prompts a significant conformational rearrangement of the active-site cleft of furin. researchgate.netscienceopen.comacs.org

A central feature of this mechanism is the displacement of a tryptophan residue (Trp254), which is normally buried within the active site. researchgate.net This movement exposes the tryptophan and leads to the formation of a new, extended hydrophobic surface patch. researchgate.netscienceopen.comresearchgate.net The 3,5-dichlorophenyl group of the inhibitor then inserts into this newly created hydrophobic pocket, anchoring the molecule firmly in the active site. researchgate.netresearchgate.net This unique induced-fit binding explains the slow off-rate kinetics and high potency of these compounds. acs.org A MALDI-TOF-MS-based activity assay was developed to determine the inhibitory potency (IC₅₀) of these compounds. researchgate.netnih.govacs.org

Table 2: Inhibitory Potency of Dichlorophenyl-Containing Analogs Against Target Enzymes

| Compound/Analog | Target Enzyme | IC₅₀ Value | Source |

| (3,5-dichlorophenyl)pyridine analog 4 | Furin | 7.9 nM | scienceopen.com |

| (3,5-dichlorophenyl)pyridine analog 1 | Furin | Not specified, but potent | researchgate.netscienceopen.comacs.org |

| Pyrimidin-2-amine derivative 8h | PLK4 | 0.0067 µM (6.7 nM) | nih.gov |

| Pyrimidin-2-amine derivative 3b | PLK4 | 0.0312 µM (31.2 nM) | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative C03 | TRKA | 56 nM | nih.gov |

Cellular Pathway Modulation by 5-(3,4-Dichlorophenyl)pyridin-2-amine Derivatives

Derivatives of 5-(3,4-dichlorophenyl)pyridin-2-amine modulate key intracellular signaling cascades primarily through the direct inhibition of their identified protein targets. Analogs that inhibit furin can disrupt cellular pathways that rely on the maturation of furin substrates. For example, in a mouse model of lung fibrosis, (3,5-dichlorophenyl)pyridine derivatives significantly reduced the production of total transforming growth factor-beta (TGFβ), a potent cytokine that signals through its own complex downstream pathways involving Smad proteins. scienceopen.com

Furthermore, related pyridin-2-amine derivatives have been designed to target core components of major signaling pathways directly. One such compound, PQR530, which contains a pyridin-2-amine core, acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mTOR kinases. nih.gov The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition represents a key strategy in cancer therapy. nih.gov By blocking this pathway, such compounds can effectively halt cell growth and proliferation. nih.gov

The modulation of cellular pathways by these compounds leads to distinct and therapeutically relevant biological responses. The inhibition of furin by (3,5-dichlorophenyl)pyridine derivatives has been shown to produce a potent antiviral effect, highlighting their potential as broad-spectrum antiviral agents. nih.govacs.org The same class of compounds demonstrated anti-fibrotic potential by reducing TGFβ production in an in vivo model of lung fibrosis. scienceopen.com

In the context of oncology, derivatives targeting kinases induce clear antiproliferative phenotypes. The pyrimidin-2-amine-based PLK4 inhibitor, compound 8h, exhibited excellent antiproliferative activity against breast cancer cells. nih.gov Similarly, pyrazolopyrimidinone (B8486647) derivatives that inhibit cyclin-dependent kinases (CDKs) also show potent antiproliferative effects in cancer cell lines and can inhibit tumor growth in mouse xenograft models. acs.org These findings underscore the ability of this chemical class to induce significant cellular changes, from preventing viral maturation to halting cancer cell proliferation.

Table 3: Summary of Biological Responses to Dichlorophenyl-Pyridinamine and Related Analogs

| Compound Class | Biological Response | Cellular Effect | Source |

| (3,5-Dichlorophenyl)pyridine Derivatives | Antiviral Activity | Inhibition of viral protein processing by furin. | researchgate.netnih.gov |

| (3,5-Dichlorophenyl)pyridine Derivatives | Anti-fibrotic Activity | Reduction of total TGFβ production. | scienceopen.com |

| Pyrimidin-2-amine Derivatives | Antiproliferative Activity | Inhibition of PLK4 kinase, halting cell cycle. | nih.gov |

| Pyrazolopyrimidinone Derivatives | Tumor Growth Inhibition | Inhibition of CDK4/CDK2, leading to antiproliferative effects. | acs.org |

| Pyridin-2-amine Derivative (PQR530) | Cell Growth Prevention | Inhibition of the PI3K/mTOR signaling pathway. | nih.gov |

Computational Chemistry and in Silico Analysis of 5 3,4 Dichlorophenyl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design. For 5-(3,4-Dichlorophenyl)pyridin-2-amine, docking simulations are employed to identify potential biological targets and to characterize the key intermolecular interactions that stabilize the ligand-receptor complex.

Docking studies on analogous pyridine (B92270) and pyrimidine (B1678525) derivatives have revealed common interaction patterns. nih.govtubitak.gov.tr Typically, the pyridine ring's nitrogen atom and the exocyclic amino group are key pharmacophoric features, frequently participating in hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases or receptors. nih.govdergipark.org.tr

In the case of 5-(3,4-Dichlorophenyl)pyridin-2-amine, simulations would likely show the pyridin-2-amine moiety forming critical hydrogen bonds. For instance, when docked into a kinase active site, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, often interacting with the hinge region residues of the kinase. nih.gov The dichlorophenyl group typically extends into a hydrophobic pocket, where it can form van der Waals and halogen-pi interactions, contributing significantly to binding affinity. The specific chlorine substitution pattern (3,4-dichloro) influences the molecule's fit and electronic interactions within this pocket.

A hypothetical docking result into a generic kinase ATP-binding site might yield the interactions summarized in the table below.

| Interaction Type | Ligand Group | Receptor Residue (Example) |

| Hydrogen Bond (Donor) | 2-amino group | Carbonyl oxygen of hinge residue |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Amide proton of hinge residue |

| Hydrophobic/van der Waals | 3,4-Dichlorophenyl ring | Leucine, Valine, Isoleucine |

| Halogen Bond | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyl) |

These predictive models are the first step in identifying promising biological targets and provide a structural hypothesis for the compound's mechanism of action that can be validated experimentally. nih.gov

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost. researchgate.net For 5-(3,4-Dichlorophenyl)pyridin-2-amine, DFT calculations provide fundamental insights into its geometry, stability, and reactivity. nih.gov

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. mdpi.com This process involves adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. researchgate.netniscair.res.in

Conformational analysis of 5-(3,4-Dichlorophenyl)pyridin-2-amine focuses on the rotational barrier around the single bond connecting the pyridine and dichlorophenyl rings. While there is some rotational freedom, steric hindrance between the hydrogen atom at position 6 of the pyridine ring and the chlorine atom at position 3 of the phenyl ring can influence the preferred dihedral angle. Computational analysis can quantify this rotational energy barrier. nih.gov The most stable conformation is typically non-planar, which can have significant implications for how the molecule fits into a protein's binding site. nii.ac.jp

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. nih.govschrodinger.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. schrodinger.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For 5-(3,4-Dichlorophenyl)pyridin-2-amine, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. Typically, the HOMO is distributed over the electron-rich aminopyridine ring, while the LUMO may be localized more on the dichlorophenyl ring, which acts as an electron-withdrawing group.

| Descriptor | Calculated Value (Hypothetical) | Significance |

| E(HOMO) | -6.2 eV | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.orgproteopedia.org It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For 5-(3,4-Dichlorophenyl)pyridin-2-amine, an MEP map would show:

Negative Potential (Red): Localized around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bond acceptance.

Positive Potential (Blue): Concentrated on the hydrogen atoms of the exocyclic amino group, identifying them as strong hydrogen bond donor sites.